In-Depth Technical Guide: Ethyl 2-(2-oxopiperidin-4-yl)acetate
In-Depth Technical Guide: Ethyl 2-(2-oxopiperidin-4-yl)acetate
CAS Number: 102943-18-0
This technical guide provides a comprehensive overview of Ethyl 2-(2-oxopiperidin-4-yl)acetate, a piperidine derivative with potential applications in chemical synthesis and drug discovery. The document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on its chemical properties, synthesis, and spectroscopic data.
Chemical and Physical Properties
Ethyl 2-(2-oxopiperidin-4-yl)acetate is a heterocyclic compound featuring a piperidinone core functionalized with an ethyl acetate group. The presence of both a lactam and an ester functional group makes it a versatile intermediate for further chemical modifications.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₅NO₃ | [1][2] |
| Molecular Weight | 185.22 g/mol | [1][2] |
| Boiling Point | 160 °C at 0.5 Torr | [2] |
| Density (Predicted) | 1.070±0.06 g/cm³ | [2] |
| pKa (Predicted) | 16.26±0.40 | [2] |
| LogP (Predicted) | 0.74170 | [1] |
| Polar Surface Area (PSA) | 58.89 Ų | [1] |
Synthesis
A synthetic route for Ethyl 2-(2-oxopiperidin-4-yl)acetate has been described in the scientific literature. The following protocol is based on the work of Takahashi and Kariyone, published in Yakugaku Zasshi in 1959.
Experimental Protocol: Synthesis of Ethyl 2-(2-oxopiperidin-4-yl)acetate
Precursors:
-
Pentanedioic acid, 3-(cyanomethyl)-, 1,5-diethyl ester (CAS: 91341-04-7)
-
Diethyl 3-(cyanomethylene)pentanedioate (CAS: 91248-21-4)
-
1-Cyano-propane-1,2,3-tricarboxylic acid triethyl ester (CAS: 108873-19-4)
-
Ethyl 3-oxoglutarate (CAS: 105-50-0)[1]
Detailed procedure: A detailed, step-by-step experimental protocol from the referenced literature is not publicly available at this time. The general transformation involves the cyclization of a substituted pentanedioic acid derivative to form the 2-oxopiperidine ring system.
The synthesis workflow can be generalized as follows:
Spectroscopic Data
The structural confirmation of Ethyl 2-(2-oxopiperidin-4-yl)acetate relies on various spectroscopic techniques. Below is a summary of expected and reported spectral data.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to show characteristic absorption bands for the functional groups present.
| Functional Group | Expected Wavenumber (cm⁻¹) | Description |
| N-H Stretch (lactam) | 3200-3400 | Broad peak indicating hydrogen bonding |
| C-H Stretch (alkane) | 2850-3000 | Sharp peaks |
| C=O Stretch (ester) | ~1735 | Strong, sharp peak[3] |
| C=O Stretch (lactam) | ~1670 | Strong, sharp peak for a 6-membered lactam[4] |
| C-O Stretch (ester) | 1000-1300 | Strong peak |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum provides information on the chemical environment of the hydrogen atoms. Expected chemical shifts (in ppm) are:
-
Ethyl group (CH₃): Triplet around 1.2 ppm.
-
Ethyl group (CH₂): Quartet around 4.1 ppm.
-
Piperidine ring protons: A series of multiplets between 1.5 and 3.5 ppm.
-
Lactam N-H: A broad singlet, typically downfield.
¹³C NMR: The carbon NMR spectrum reveals the different carbon environments in the molecule.
| Carbon Atom | Expected Chemical Shift (ppm) |
|---|---|
| C=O (Lactam) | 170-180 |
| C=O (Ester) | 170-175 |
| -CH₂- (Ester) | ~60 |
| Piperidine ring carbons | 20-50 |
| -CH₃ (Ester) | ~14 |
Mass Spectrometry (MS)
The mass spectrum of Ethyl 2-(2-oxopiperidin-4-yl)acetate would show a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern would likely involve the loss of the ethoxy group (-OCH₂CH₃) from the ester and cleavage of the piperidine ring.
Biological and Pharmacological Context
While specific biological activities for Ethyl 2-(2-oxopiperidin-4-yl)acetate have not been extensively reported in publicly available literature, the piperidine and piperidinone scaffolds are of significant interest in medicinal chemistry.
The piperidine ring is a privileged scaffold found in a wide array of clinically approved drugs targeting cancer and central nervous system (CNS) disorders.[5] Its presence can enhance a molecule's druggability by improving metabolic stability and pharmacokinetic properties.[5] Piperidine derivatives have shown a broad range of pharmacological activities, including anticancer, analgesic, and anti-inflammatory effects.[6][7][8]
The 2-oxopiperidine (δ-valerolactam) substructure is also a key component in various biologically active molecules. For instance, certain piperidinone derivatives have been investigated for their potential as anticancer agents and inhibitors of various enzymes.[9]
Given its structure, Ethyl 2-(2-oxopiperidin-4-yl)acetate serves as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The ester functionality allows for straightforward derivatization, enabling the exploration of structure-activity relationships in drug discovery programs.
The logical relationship for its potential application in drug discovery is outlined below:
Safety Information
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.[2]
Precautionary Statements:
-
P264: Wash hands and skin thoroughly after handling.
-
P280: Wear protective gloves, protective clothing, eye protection, and face protection.
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
P332+P313: If skin irritation occurs: Get medical advice/attention.
-
P362: Take off contaminated clothing and wash before reuse.[2]
Conclusion
Ethyl 2-(2-oxopiperidin-4-yl)acetate is a valuable chemical intermediate with a structural framework that is highly relevant to the field of medicinal chemistry. While detailed biological studies on this specific compound are limited, its constituent piperidinone and ester moieties make it an attractive starting point for the synthesis of novel compounds with potential therapeutic value. Further research into its synthesis optimization and exploration of its utility in creating diverse chemical libraries is warranted.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. m.youtube.com [m.youtube.com]
- 4. chem.pg.edu.pl [chem.pg.edu.pl]
- 5. CSD Solution #13 [chem.ucalgary.ca]
- 6. rsc.org [rsc.org]
- 7. CN108047125A - The preparation method of one kind (2R, 4R) -4- methyl piperidine -2- Ethyl formate compounds - Google Patents [patents.google.com]
- 8. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacological Applications of Piperidine Derivatives | Encyclopedia MDPI [encyclopedia.pub]
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